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molecular formula C14H18O3 B8616820 Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No. B8616820
M. Wt: 234.29 g/mol
InChI Key: JFLBIJJMEVSLDJ-UHFFFAOYSA-N
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Patent
US06235789B1

Procedure details

To a suspension of lithium aluminum hydride (1.06 g, 27.9 mmol) in THF (150 ml) was added dropwise, under ice-cooling, a solution of ethyl (6-methoxyindan-1-yl)acetate (6.53 g, 27.9 mmol) in THF (20 ml), and the mixture was stirred for 15 minutes. To the reaction mixture was added water (1 ml), to which were further added ethyl acetate, anhydrous magnesium sulfate and celite. The mixture was subjected to filtration. The filtrate was concentrated under reduced pressure to give 4.96 g (yield 93%) of the above-titled compound as an oily product.
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.53 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][O:8][C:9]1[CH:17]=[C:16]2[C:12]([CH2:13][CH2:14][CH:15]2[CH2:18][C:19](OCC)=[O:20])=[CH:11][CH:10]=1.O.S([O-])([O-])(=O)=O.[Mg+2]>C1COCC1.C(OCC)(=O)C>[OH:20][CH2:19][CH2:18][CH:15]1[C:16]2[C:12](=[CH:11][CH:10]=[C:9]([O:8][CH3:7])[CH:17]=2)[CH2:13][CH2:14]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.53 g
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise, under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The mixture was subjected to filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCC1CCC2=CC=C(C=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.96 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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